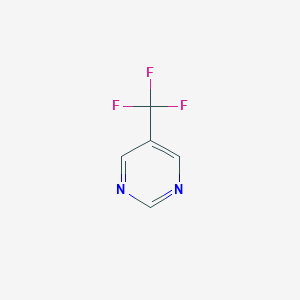

5-(Trifluoromethyl)pyrimidine

Übersicht

Beschreibung

5-(Trifluoromethyl)pyrimidine is an organic compound characterized by the presence of a trifluoromethyl group attached to the pyrimidine ring. The trifluoromethyl group, known for its electron-withdrawing properties, significantly influences the chemical behavior and biological activity of the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the direct trifluoromethylation of pyrimidine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific conditions . Another approach involves the cyclization of trifluoromethyl-substituted precursors to form the pyrimidine ring .

Industrial Production Methods: Industrial production of 5-(Trifluoromethyl)pyrimidine often employs scalable and cost-effective methods. One-pot multicomponent reactions have been developed to selectively synthesize this compound derivatives, achieving high yields and functional group tolerance . These methods are advantageous for large-scale production due to their efficiency and simplicity.

Analyse Chemischer Reaktionen

Types of Reactions: 5-(Trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like halogens and nucleophiles are commonly used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boron reagents are typically employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-(trifluoromethyl)pyrimidine exhibit significant anticancer properties. For example, a study synthesized several thiazolo[4,5-d]pyrimidine derivatives containing the trifluoromethyl group, which were evaluated against various cancer cell lines including A375, DU145, and MCF-7. Among these, one compound showed remarkable activity and was selected for further testing by the National Cancer Institute (NCI) .

Table 1: Anticancer Activity of TFMP Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Activity Level |

|---|---|---|---|

| 3b | A375 | 0.25 | High |

| 4b | DU145 | 0.30 | Moderate |

| 4c | MCF-7 | 0.50 | Moderate |

Antiviral and Anti-inflammatory Properties

TFMP derivatives have also been explored for their antiviral and anti-inflammatory activities. Research indicates that certain pyrimidine compounds can inhibit viral replication and modulate inflammatory pathways, making them potential candidates for treating viral infections and inflammatory diseases .

Insecticidal and Fungicidal Activities

The trifluoromethyl group enhances the biological activity of pyrimidine derivatives in agrochemicals. Compounds synthesized from this compound have shown promising insecticidal activities against pests like Spodoptera frugiperda and Mythimna separata. In a controlled study, specific derivatives displayed mortality rates exceeding 80% at concentrations of 500 µg/mL .

Table 2: Insecticidal Activity of TFMP Derivatives

| Compound | Target Pest | Mortality Rate (%) |

|---|---|---|

| 5w | Spodoptera frugiperda | 90 |

| 5o | Mythimna separata | 80 |

Additionally, TFMP-based fungicides have been developed to combat plant diseases effectively. One study reported that certain pyrimidine derivatives exhibited antifungal activity comparable to established fungicides like tebuconazole .

Development of Agrochemicals

The synthesis of fluazinam, a potent fungicide derived from TFMP, illustrates its application in agriculture. Fluazinam has been shown to interfere with fungal respiration, making it effective against a range of plant pathogens .

Clinical Trials for Pharmaceuticals

Several TFMP-containing compounds are currently undergoing clinical trials for various therapeutic applications, including anticancer agents and antivirals. The unique properties of fluorinated compounds often lead to enhanced efficacy and selectivity in biological systems .

Wirkmechanismus

The mechanism of action of 5-(Trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, influencing their activity. For example, in medicinal applications, it can inhibit enzymes involved in DNA replication and repair, leading to cytotoxic effects on cancer cells . The compound’s high electronegativity and ability to form strong hydrogen bonds contribute to its biological activity .

Vergleich Mit ähnlichen Verbindungen

5-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but has a pyridine ring instead of a pyrimidine ring.

5-(Trifluoromethyl)uracil: Contains a similar trifluoromethyl group but is based on the uracil structure.

Uniqueness: 5-(Trifluoromethyl)pyrimidine is unique due to its specific combination of the trifluoromethyl group and the pyrimidine ring. This combination imparts distinct electronic properties and reactivity, making it valuable in various applications. Compared to similar compounds, it offers a different balance of stability, reactivity, and biological activity, making it a versatile tool in chemical and biological research .

Biologische Aktivität

5-(Trifluoromethyl)pyrimidine is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in the field of oncology. This article delves into the synthesis, characterization, and biological activity of this compound, supported by various case studies and research findings.

Synthesis and Structural Characterization

The synthesis of this compound derivatives typically involves multi-step reactions starting from readily available pyrimidine precursors. The trifluoromethyl group is introduced using reagents such as trifluoroacetic acid or trifluoroacetyl chloride, often resulting in compounds with enhanced lipophilicity and biological activity.

Example Synthesis Pathway

- Starting Material : Pyrimidine derivatives

- Reagents : Trifluoroacetic acid, ammonium acetate

- Conditions : Varying temperatures and solvents (e.g., dioxane)

- Yield : Generally ranges from 20% to 60% depending on the specific derivative synthesized.

Biological Activity

The biological activity of this compound derivatives has been extensively studied, particularly their anticancer properties. These compounds have shown potential against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of several this compound derivatives:

- Cytotoxicity Testing : Compounds were evaluated against human cancer cell lines such as A375 (melanoma), MCF-7 (breast cancer), and DU145 (prostate cancer). Notably, compounds with a chlorine substituent at position 7 exhibited increased activity compared to their 7-oxo counterparts.

- Key Findings :

| Compound | Cell Line Tested | GI50 (log) | LC50 (log) |

|---|---|---|---|

| 3b | A375 | -5.66 | -4.38 |

| 2b | MCF-7 | -5.14 | N/A |

| 4b | DU145 | N/A | N/A |

Case Studies

-

Anticancer Activity against Triple-Negative Breast Cancer (TNBC) :

A study demonstrated that a novel trifluoromethyl pyrimidine derivative exhibited strong inhibitory effects on the MDA-MB-231 TNBC cell line with an IC50 value of . This compound also inhibited lung metastasis in vivo more effectively than known chemotherapeutics like TAE226 . -

Mechanistic Insights :

Further research indicated that certain derivatives down-regulated key oncogenes such as EGFR and KRAS, suggesting a potential mechanism for their anticancer effects . Additionally, compounds demonstrated significant inhibition of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer metastasis .

Other Biological Activities

Beyond anticancer properties, some studies have explored the antifungal and insecticidal activities of this compound derivatives:

- Antifungal Activity : Compounds were tested against various fungal strains, showing promising results comparable to established antifungal agents like tebuconazole .

- Insecticidal Activity : Certain derivatives exhibited notable insecticidal effects against pests such as Spodoptera frugiperda, indicating potential applications in agricultural pest management .

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2/c6-5(7,8)4-1-9-3-10-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCHRGFQWZMVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10570845 | |

| Record name | 5-(Trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176214-12-3 | |

| Record name | 5-(Trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 176214-12-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the regioselectivity in the synthesis of 5-(Trifluoromethyl)pyrimidine derivatives?

A1: Regioselective synthesis is crucial for producing the desired isomer of this compound derivatives, as different isomers can exhibit vastly different biological activities. For example, a study highlighted a method for the regioselective preparation of 2-amino-5-trifluoromethyl-pyrimidine derivatives []. This selectivity is vital for ensuring the efficacy and minimizing potential side effects of drugs containing these compounds.

Q2: How does the introduction of a trifluoromethyl group at the 5-position of pyrimidine impact its properties?

A2: The trifluoromethyl group is strongly electron-withdrawing, influencing the electronic distribution within the pyrimidine ring. This can significantly impact the compound's reactivity, binding affinity to biological targets, and overall pharmacological properties. For instance, research demonstrated the synthesis and evaluation of a rociletinib analog where the trifluoromethyl group's position was altered, highlighting its impact on the molecule's interaction with the target epidermal growth factor receptor (EGFR) [].

Q3: What are the challenges associated with the direct trifluoromethylation of pyrimidine, and what alternative approaches have been explored?

A3: Direct trifluoromethylation of pyrimidine can be challenging due to selectivity issues and the potential formation of undesired byproducts. To circumvent this, researchers have developed a one-pot multi-component reaction strategy that avoids direct pyrimidine trifluoromethylation, offering a more selective and efficient route to 5-trifluoromethyl pyrimidine derivatives [, ].

Q4: Can you elaborate on the application of this compound derivatives in medicinal chemistry?

A4: this compound derivatives have shown promise as tyrosine kinase inhibitors (TKIs), particularly in targeting specific EGFR mutations prevalent in certain cancers [, ]. Rociletinib (CO-1686), a notable example, demonstrates high potency against EGFR with L858R/T790M mutations []. Research also explores the development of radioiodinated this compound derivatives, such as [125I]ICO1686, as potential imaging agents for cancers expressing specific EGFR mutations [].

Q5: How do structure-activity relationship (SAR) studies contribute to the development of more potent and selective this compound-based drugs?

A5: SAR studies are essential for understanding how modifications to the this compound scaffold influence its biological activity. Researchers investigate the impact of introducing different substituents, changing their positions, or altering the core structure. For example, a study explored the synthesis and evaluation of a rociletinib analog where iodine was added to the diaminophenyl group, and the trifluoromethyl group's position was modified, ultimately impacting its interaction with EGFR L858R/T790M []. This iterative process of synthesis, biological evaluation, and structural modification guides the development of more potent and selective drug candidates.

Q6: What analytical techniques are commonly employed in the characterization of this compound derivatives?

A6: Various spectroscopic techniques are used to characterize these compounds. X-ray crystallography confirmed the structure of 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, revealing a planar molecular structure with specific bond angles in the pyrimidine ring []. Additionally, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry play crucial roles in confirming the identity and purity of synthesized compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.